Distinct Lipophilicity and H-Bond Profile Versus Unsubstituted Piperidin-4-ol
4-[(2-Chloro-6-fluorophenyl)methyl]piperidin-4-ol exhibits substantially higher lipophilicity (LogP = 1.81) compared to the unsubstituted piperidin-4-ol scaffold (estimated LogP ≈ -0.5 to 0.5). This increase in LogP of approximately 1.3-2.3 log units translates to a roughly 20- to 200-fold greater partition into organic phases, directly impacting membrane permeability and distribution behavior . Additionally, the target compound maintains two H-bond donors (piperidine NH and tertiary OH) and two H-bond acceptors, whereas simpler piperidin-4-ols may lack the aromatic halogen substituents that contribute to target recognition .
| Evidence Dimension | Lipophilicity (LogP) and hydrogen-bonding capacity |
|---|---|
| Target Compound Data | LogP = 1.81; 2 H-bond donors; 2 H-bond acceptors |
| Comparator Or Baseline | Unsubstituted piperidin-4-ol (estimated LogP ~0); variable H-bond donor/acceptor count depending on N-substitution |
| Quantified Difference | ΔLogP ≈ +1.3 to +2.3 units; distinct H-bond profile due to aromatic halogen substituents |
| Conditions | Calculated/experimental LogP values; structural comparison |
Why This Matters
The 2-chloro-6-fluorobenzyl group confers predictable alterations in lipophilicity and hydrogen-bonding capacity that are essential for achieving desired membrane permeability and target engagement in medicinal chemistry campaigns.
